molecular formula C9H17NO5 B1682941 2-(2-((tert-Butoxycarbonyl)amino)ethoxy)acetic acid CAS No. 142929-49-5

2-(2-((tert-Butoxycarbonyl)amino)ethoxy)acetic acid

Cat. No.: B1682941
CAS No.: 142929-49-5
M. Wt: 219.23 g/mol
InChI Key: UPBQMAHYLWJGDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-((tert-Butoxycarbonyl)amino)ethoxy)acetic acid is a compound that belongs to the class of organic compounds known as amino acids and derivatives. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group, which makes it a valuable intermediate in organic synthesis. This compound is often used in the preparation of peptides and other complex molecules due to its stability and reactivity.

Mechanism of Action

Target of Action

It is known that this compound is a heterobifunctional, pegylated crosslinker . It features a Boc-protected amine at one end and a carboxyl group at the other . This structure suggests that it can interact with a variety of biological targets, particularly proteins and other biomolecules with complementary functional groups.

Mode of Action

t-Boc-N-amido-PEG1-CH2CO2H interacts with its targets through its functional groups. The Boc-protected amine and the carboxyl group can form covalent bonds with other molecules, enabling the compound to act as a crosslinker . The exact nature of these interactions and the resulting changes would depend on the specific target molecules.

Pharmacokinetics

The presence of a peg unit in the compound is known to improve solubility, which could enhance its bioavailability .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-((tert-Butoxycarbonyl)amino)ethoxy)acetic acid typically involves the reaction of tert-butoxycarbonyl-protected aminoethanol with ethyl bromoacetate, followed by hydrolysis. The reaction conditions generally include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The resulting ester is then hydrolyzed under acidic or basic conditions to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2-(2-((tert-Butoxycarbonyl)amino)ethoxy)acetic acid undergoes several types of chemical reactions, including:

    Hydrolysis: The Boc protecting group can be removed under acidic conditions to yield the free amino acid.

    Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.

    Coupling Reactions: It can participate in peptide coupling reactions to form amide bonds.

Common Reagents and Conditions

    Hydrolysis: Typically performed using hydrochloric acid or trifluoroacetic acid.

    Substitution: Common reagents include alkyl halides and bases such as sodium hydroxide.

    Coupling Reactions: Reagents like carbodiimides (e.g., EDC, DCC) and coupling agents (e.g., HOBt, HOAt) are used.

Major Products

    Hydrolysis: Produces the free amino acid.

    Substitution: Yields various substituted derivatives depending on the nucleophile used.

    Coupling Reactions: Forms peptides and other amide-containing compounds.

Scientific Research Applications

2-(2-((tert-Butoxycarbonyl)amino)ethoxy)acetic acid is widely used in scientific research due to its versatility. Some of its applications include:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and peptides.

    Biology: Employed in the preparation of bioconjugates and as a linker in the synthesis of biotinylated compounds.

    Medicine: Utilized in the development of drug delivery systems and as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Applied in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

    2-(2-(2-Aminoethoxy)ethoxy)acetic acid: Lacks the Boc protecting group, making it more reactive but less stable.

    2-(2-(tert-Butoxycarbonyl)amino)phenylacetic acid: Similar structure but with a phenyl group, offering different reactivity and applications.

    2-(2-(tert-Butoxycarbonyl)amino)ethoxy)ethanol: Used as a molecular spacer/linker in bioconjugation.

Uniqueness

2-(2-((tert-Butoxycarbonyl)amino)ethoxy)acetic acid is unique due to its combination of stability provided by the Boc group and the reactivity of the ethoxyacetic acid moiety. This makes it a valuable intermediate in the synthesis of peptides and other complex molecules, offering a balance between protection and reactivity.

Properties

IUPAC Name

2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO5/c1-9(2,3)15-8(13)10-4-5-14-6-7(11)12/h4-6H2,1-3H3,(H,10,13)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPBQMAHYLWJGDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCOCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40566756
Record name {2-[(tert-Butoxycarbonyl)amino]ethoxy}acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40566756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

142929-49-5
Record name {2-[(tert-Butoxycarbonyl)amino]ethoxy}acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40566756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2-((tert-butoxycarbonyl)amino)ethoxy)acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-((tert-Butoxycarbonyl)amino)ethoxy)acetic acid
Reactant of Route 2
Reactant of Route 2
2-(2-((tert-Butoxycarbonyl)amino)ethoxy)acetic acid
Reactant of Route 3
Reactant of Route 3
2-(2-((tert-Butoxycarbonyl)amino)ethoxy)acetic acid
Reactant of Route 4
Reactant of Route 4
2-(2-((tert-Butoxycarbonyl)amino)ethoxy)acetic acid
Reactant of Route 5
Reactant of Route 5
2-(2-((tert-Butoxycarbonyl)amino)ethoxy)acetic acid
Reactant of Route 6
Reactant of Route 6
2-(2-((tert-Butoxycarbonyl)amino)ethoxy)acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.